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Compound of Interest

Compound Name: RLA-3107

Cat. No.: B15567111 Get Quote

A comparative analysis of RLA-3107, a next-generation endoperoxide antimalarial, showcases

its potential for an enhanced therapeutic window compared to its predecessor, artefenomel.

This improvement is primarily attributed to its superior physicochemical properties, which

address the formulation challenges that halted the clinical development of artefenomel.[1][2][3]

RLA-3107, a desymmetrized regioisomer of artefenomel, has demonstrated potent

antiplasmodial activity comparable to artefenomel while offering significant advantages in

aqueous solubility and human microsome stability.[1][2] These characteristics are critical for

developing an effective and safe oral antimalarial drug.

Comparative Efficacy and Physicochemical
Properties
Preclinical studies highlight the comparable in vitro antiplasmodial activity of RLA-3107 and

artefenomel against Plasmodium falciparum. However, in vivo studies in a P. berghei mouse

model of malaria revealed that while artefenomel showed superior oral efficacy at lower doses,

both compounds were curative at higher single doses.[2]
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Compound
In Vitro EC50
(nM, vs. P.
falciparum)

Human
Microsome
Stability
(CLint,
μL/min/mg)

Aqueous
Solubility
(μg/mL, pH
7.4)

In Vivo
Efficacy (P.
berghei mouse
model)

RLA-3107 1.5 ± 0.2 15.6 1.8

4/5 survivors at

4x10 mg/kg; 1/5

cure at 40 mg/kg

(single dose); 5/5

cures at 80

mg/kg (single

dose)[2]

Artefenomel 0.8 ± 0.1 45.9 < 0.1

5/5 cures at 4x6

mg/kg and 4x10

mg/kg; 5/5 cures

at 20, 30, 40,

and 80 mg/kg

(single dose)[2]

Table 1: Comparison of in vitro activity, metabolic stability, solubility, and in vivo efficacy of

RLA-3107 and artefenomel.[2]

The improved solubility and metabolic stability of RLA-3107 are significant advancements.[1][2]

The poor aqueous solubility of artefenomel presented major formulation challenges, ultimately

leading to the termination of its clinical evaluation.[1]

Understanding the Therapeutic Window
While specific toxicology studies for RLA-3107 are not publicly available, the safety profile of

the structurally similar parent compound, artefenomel, provides valuable insights into the

potential therapeutic window of this new-generation trioxolane.

Artefenomel has demonstrated a good safety profile in both preclinical and clinical studies.[1][4]

In human trials, oral doses of artefenomel up to 1600 mg were well-tolerated.[1] The most

frequently reported adverse effect was an asymptomatic increase in plasma creatine
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phosphokinase.[4] No serious drug-related adverse effects were reported in a phase 2 trial with

doses up to 1200 mg.[4] The toxicological profiles of some trioxolanes have been found to be

comparable to that of the widely used antimalarial artesunate.

Given the potent efficacy of RLA-3107 at curative doses of 80 mg/kg in a mouse model and the

high tolerability of its parent compound in humans, RLA-3107 is projected to have a wide

therapeutic window. The improved physicochemical properties of RLA-3107 may also

contribute to a more predictable pharmacokinetic profile, further enhancing its safety and

efficacy.

Mechanism of Action and Experimental Workflow
The presumed mechanism of action for trioxolane antimalarials like RLA-3107 involves the

activation of the endoperoxide bridge by ferrous iron (Fe²⁺), likely from heme within the malaria

parasite. This activation generates reactive radical species that alkylate parasite proteins,

leading to parasite death.

Malaria Parasite

RLA-3107 (Trioxolane) Activated RLA-3107
(Radical Species)

Fe²⁺ (Heme)
Parasite Proteins Alkylated ProteinsAlkylation Parasite Death
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Figure 1: Presumed mechanism of action for RLA-3107.

The in vivo efficacy of RLA-3107 was evaluated in a well-established mouse model of malaria.

The general workflow for such studies is outlined below.
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Figure 2: Experimental workflow for in vivo efficacy studies.

Experimental Protocols
In Vitro Antiplasmodial Activity

Parasite Strain: Chloroquine-resistant P. falciparum strain.

Method: Parasite growth inhibition was assessed using a flow cytometry-based assay.

Procedure: Test compounds were serially diluted and incubated with synchronized parasite

cultures for 48 hours. Parasite growth was evaluated by staining with a DNA dye (e.g.,

YOYO-1) and quantifying the fluorescence by flow cytometry. EC50 values were calculated

from dose-response curves.[1]

Human Liver Microsome Stability Assay
Method: The metabolic stability of the compounds was assessed by measuring their

clearance in human liver microsomes.
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Procedure: The test compound was incubated with human liver microsomes and NADPH.

The concentration of the compound was measured at different time points using LC-MS/MS

to determine the rate of metabolism.

Aqueous Solubility
Method: The kinetic solubility of the compounds was determined in a phosphate-buffered

saline (PBS) solution at pH 7.4.

Procedure: A concentrated stock solution of the compound in DMSO was diluted into PBS.

After an incubation period, the solution was filtered, and the concentration of the dissolved

compound in the filtrate was measured by LC-MS/MS.

In Vivo Efficacy in P. berghei Mouse Model
Animal Model: Female BALB/c mice.

Infection: Mice were inoculated with P. berghei-infected erythrocytes.

Drug Administration: Test compounds were formulated and administered orally by gavage.

Dosing regimens included single high doses and multiple lower doses.

Monitoring: Parasitemia was monitored by microscopic examination of blood smears. Animal

health was monitored daily.

Endpoints: The primary endpoint was survival at day 30, which was considered a cure.[1]

In conclusion, RLA-3107 represents a significant step forward in the development of next-

generation endoperoxide antimalarials. Its improved physicochemical properties directly

address the liabilities of its predecessor, artefenomel, and suggest the potential for a wide

therapeutic window, making it a promising candidate for further clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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